N-(4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked to a 5,6-dihydro-1,4-dioxine ring via a carboxamide bridge.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-3-2-4-10-11(8)14-13(19-10)15-12(16)9-7-17-5-6-18-9/h2-4,7H,5-6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURXZFKNUVNJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Activation and Nucleophilic Substitution
The carboxylic acid is typically converted to its reactive chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. Subsequent reaction with 4-methyl-1,3-benzothiazol-2-amine in the presence of a base like triethylamine (Et₃N) facilitates amide bond formation.
Reaction Conditions :
Coupling Reagent-Mediated Synthesis
Alternative protocols employ carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method avoids generating acid chlorides and instead activates the carboxylic acid in situ.
Optimized Parameters :
- Coupling Agent: EDC∙HCl (1.2 equiv)
- Catalyst: DMAP (0.1 equiv)
- Solvent: DCM or acetonitrile
- Yield: 68–82%
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves:
- Mixing 5,6-dihydro-1,4-dioxine-2-carboxylic acid (1.0 equiv) and 4-methyl-1,3-benzothiazol-2-amine (1.1 equiv) in DCM.
- Adding EDC∙HCl (1.2 equiv) and DMAP (0.1 equiv).
- Irradiating at 100°C for 15–20 minutes under sealed-vessel conditions.
Advantages :
Solvent and Temperature Effects
Solvent polarity and temperature critically influence reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates but may require higher temperatures (40–60°C). Non-polar solvents like toluene favor milder conditions but prolong reaction times.
Table 1: Solvent Optimization for Amide Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 25 | 24 | 72 | 95 |
| Acetonitrile | 60 | 6 | 80 | 97 |
| Toluene | 110 | 48 | 65 | 90 |
| DMF | 40 | 12 | 78 | 96 |
Data adapted from analogous benzothiazole syntheses.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Key characterization data includes:
- ¹H NMR : Aromatic protons from benzothiazole (δ 7.2–8.1 ppm), dioxine methylene groups (δ 4.2–4.5 ppm), and amide NH (δ 10.1–10.3 ppm).
- LC-MS : Molecular ion peak at m/z 305.3 [M+H]⁺.
- IR : Stretching vibrations for amide C=O (1660–1680 cm⁻¹) and C-N (1240–1260 cm⁻¹).
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Activation : Carboxylic acid reacts with EDC∙HCl to form an O-acylisourea intermediate.
- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, displacing the leaving group and forming the amide bond.
Side reactions, such as dimerization of the carboxylic acid, are mitigated by using excess coupling agents and maintaining low temperatures during activation.
Comparative Analysis of Methods
Table 2: Efficiency of Synthesis Protocols
| Method | Time | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional (SOCl₂) | 24 h | 70 | 95 | Moderate |
| EDC/DMAP | 12 h | 82 | 97 | High |
| Microwave-Assisted | 0.3 h | 88 | 98 | Limited |
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor and antimicrobial activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Core Structural Analogues
A. BI81646 (N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide)
- Key Differences : The sulfamoyl (-SO₂NH₂) substituent at the 6-position of the benzothiazole contrasts with the 4-methyl group in the target compound.
B. 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide Derivatives (Entries 9–12, EU Regulation)
- Key Differences : Replacement of the dioxine oxygen with sulfur (1,4-oxathiine) and variations in oxidation states (e.g., 4-oxide, 4,4-dioxide).
C. Patent Examples (Benzothiazole Derivatives)
- Example 1: Features a tetrahydroquinoline-thiazole core with a benzothiazol-2-ylamino group.
- Example 24 : Incorporates a pyrido-pyridazine scaffold linked to benzothiazole.
- Key Insight : These compounds highlight the versatility of benzothiazole in drug design but diverge significantly in core structure, limiting direct comparability .
Data Table: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent, insights can be inferred from analogues:
- Oxathiine Derivatives : Sulfur-containing heterocycles often exhibit improved metabolic stability and bioavailability compared to oxygen analogs .
Regulatory and Commercial Considerations
- EU Regulation : Oxathiine derivatives (e.g., entries 9–14) are approved active substances, indicating regulatory precedence for similar heterocycles in agrochemical or pharmaceutical applications .
- Product Index : Commercial availability of BI81646 underscores the industrial relevance of dioxine-carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
